3-Amino-2-cyanopyridine-5-boronic acid
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Overview
Description
3-Amino-2-cyanopyridine-5-boronic acid is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a cyano group, and a boronic acid moiety on a pyridine ring, making it a valuable building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyanopyridine-5-boronic acid typically involves multi-step organic reactions. One common approach is the Boronic Acid Exchange Reaction , where a pyridine derivative is reacted with a boronic acid under specific conditions to introduce the boronic acid group. The reaction conditions often require the use of a catalyst, such as palladium or nickel, and may involve high temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, with rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and real-time monitoring technologies further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyanopyridine-5-boronic acid is known to undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions . These reactions are crucial for its application in organic synthesis and material science.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling is a prominent reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and boronic acids, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Amino-2-cyanopyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Its applications extend to material science, where it is used in the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-2-cyanopyridine-5-boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and drug design. The amino and cyano groups further enhance its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
3-Amino-2-cyanopyridine-5-boronic acid is often compared with other boronic acid derivatives, such as 2-Cyanopyridine-3-boronic acid pinacol ester and 3-Aminopyridine-5-boronic acid pinacol ester . While these compounds share structural similarities, this compound stands out due to its unique combination of functional groups, which provides enhanced reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C6H6BN3O2 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
(5-amino-6-cyanopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c8-2-6-5(9)1-4(3-10-6)7(11)12/h1,3,11-12H,9H2 |
InChI Key |
LRRHEXUECUZZJE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C#N)N)(O)O |
Origin of Product |
United States |
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